molecular formula C15H11NO2 B074105 1-Benzyl-1H-indole-2,3-dione CAS No. 1217-89-6

1-Benzyl-1H-indole-2,3-dione

Cat. No.: B074105
CAS No.: 1217-89-6
M. Wt: 237.25 g/mol
InChI Key: SIISFRLGYDVIRG-UHFFFAOYSA-N
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Description

1-Benzyl-1H-indole-2,3-dione, also known as BID, is an indole derivative with a benzyl substituent at the 1-position. It is a colorless solid that is soluble in polar organic solvents and has a melting point of approximately 130°C. BID has been widely used in organic synthesis, particularly in the synthesis of heterocyclic compounds. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

  • Synthesis and Molecular Transformations : Kobayashi et al. (1991) demonstrated a one-step synthesis of 1H-benz[f]indole-4,9-diones, including a derivative with a kinamycin skeleton, through a regioselective photoaddition of 2-amino-1,4-naphthoquinone with various alkenes (Kobayashi, Takeuchi, Seko, & Suginome, 1991).

  • Synthetic Methodologies : Marminon et al. (2007) described the synthesis of N-benzylated indole-, indazole-, and benzotriazole-4,7-diones, providing methodologies for obtaining these derivatives, which has implications for drug discovery and development (Marminon, Gentili, Barret, & Nebois, 2007).

  • Chemical Sensors : A study by Fahmi et al. (2019) explored the use of 1H-indole-2,3-dione as a chemosensor for Fe3+ ions, demonstrating its utility in detecting metal ions due to its amide and carbonyl functional groups (Fahmi, Kurniawan, Yuliati, & Lintang, 2019).

  • Crystallography and Molecular Interactions : Sharmila et al. (2015) provided insights into the crystal structures of isatin derivatives including 1-benzyl-4,5,6-trimethoxyindoline-2,3-dione and 1-benzyl-5-fluoroindoline-2,3-dione, revealing interactions that stabilize these structures and offering potential applications in designing new materials and drugs (Sharmila, Sundar, Satish, Ilangovan, & Venkatesan, 2015).

  • Bioactivity and Pharmaceutical Applications : The work of Eraslan-Elma et al. (2022) focused on synthesizing 1H-indole-2,3-dione 3-thiosemicarbazones with sulfamoylphenyl moiety as selective carbonic anhydrase inhibitors, which could have significant implications in the development of new pharmaceuticals (Eraslan-Elma, Akdemir, Berrino, Bozdağ, Supuran, & Karalı, 2022).

Future Directions

While specific future directions for 1-Benzyl-1H-indole-2,3-dione are not detailed in the search results, the compound’s indole core is of interest for medicinal chemists for the synthesis of heterocyclic compounds such as quinolines and indoles . This suggests potential future research directions in the development of new medicinal compounds.

Biochemical Analysis

Biochemical Properties

1-Benzyl-1H-indole-2,3-dione has been found to interact with several biomolecules. It can act on CHRM1 - cholinergic receptor muscarinic 1 with an EC50 of 0.01μM . It also inhibits human ALDH1A1 with an IC50 of 0.01μM . These interactions suggest that this compound could play a role in various biochemical reactions.

Cellular Effects

Given its interactions with CHRM1 and ALDH1A1 , it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its ability to interact with CHRM1 and inhibit ALDH1A1 suggests that it may exert its effects at the molecular level through these interactions . This could include binding interactions with these biomolecules, enzyme inhibition or activation, and changes in gene expression.

Properties

IUPAC Name

1-benzylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c17-14-12-8-4-5-9-13(12)16(15(14)18)10-11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIISFRLGYDVIRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30295164
Record name 1-Benzyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30295164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217-89-6
Record name 1217-89-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Benzyl-1H-indole-2,3-dione
Source EPA DSSTox
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Record name 1-Benzylisatin
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Synthesis routes and methods I

Procedure details

Indoline-2,3-dione (I-D) is either N-alkylated with benzylchloride (I-E) or N-phenyl-2-chloro-acetamid (I-F) to yield the 1-benzylindoline-2,3-dione (I-G) or with the 1-phenylcarbamoylmethylindoline-2,3-dione (I-H), respectively.
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Synthesis routes and methods II

Procedure details

A solution of 44 g of isatin in 200 ml of N,N-dimethylformamide was added dropwise to a suspension of 16.0 g of sodium hydride (60%) in 100 ml of N,N-dimethylformamide at 0° C. in a nitrogen stream. After the mixture was stirred at that temperature for 30 minutes, a solution of 61.5 g of benzyl bromide in 100 ml of N,N-dimethylformamide was added thereto. The whole mixture was stirred for 1 hour and then concentrated. Chloroform was added to the residue, and the mixture was washed with saturated aqueous sodium hydrogencarbonate. The organic layer was dried over anhydrous sodium sulfate and concentrated. The resulting crude product was washed with hexane and recrystallized from ethanol to give 47.3 g (67%) of the title compound as red needles.
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67%

Synthesis routes and methods III

Procedure details

Prepared according to literature procedure (C. Martin and E. M. Carreira, J. Am. Chem. Soc., 2005, 127, 11505-11515). A stirred solution of isatin (10.0 g, 68 mmol) in dry DMF (125 mL) was cooled in an ice bath before addition of sodium hydride (60 wt % in mineral oil, 2.86 g, 71.5 mmol) in 10 portions, the orange solution turning quickly purple. When no further evolution of gas was observed, benzyl bromide (13.4 g, 78.0 mmol) was added by syringe. A colour change back to orange was observed within 20 min. Water (300 mL) was added with stirring, and the resulting orange-red precipitate collected by filtration and washed with water and a little cold ethanol. The solid was then recrystallized from boiling ethanol (300 mL) to afford N-benzylisatin (13.7 g, 85%) as long, red needles.
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Synthesis routes and methods IV

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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